molecular formula C14H8ClFN2 B054383 4-Chloro-2-(4-fluorophenyl)quinazoline CAS No. 113242-33-4

4-Chloro-2-(4-fluorophenyl)quinazoline

Cat. No. B054383
M. Wt: 258.68 g/mol
InChI Key: CKOPPMRJZDRZBH-UHFFFAOYSA-N
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Description

  • 4-Chloro-2-(4-fluorophenyl)quinazoline is a compound related to quinazoline derivatives, which have been studied for various synthetic routes and biological activities.

Synthesis Analysis

  • The synthesis of related quinazoline derivatives involves multi-step procedures starting from different precursors. For example, Gong Ping (2005) synthesized a related compound through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester (Gong Ping, 2005).
  • Other synthesis methods involve rapid synthetic methods, nucleophilic substitution reactions, and reduction reactions, as described by Yiqiang Ouyang et al. (2016) (Yiqiang Ouyang et al., 2016).

Molecular Structure Analysis

  • The structure of synthesized quinazoline derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR. For example, the study by Zhixu Zhou et al. (2021) used these methods to characterize a similar compound (Zhixu Zhou et al., 2021).

Chemical Reactions and Properties

  • Quinazoline derivatives participate in various chemical reactions, including substitution and cyclization, to form a range of heterocyclic structures, as illustrated in studies like Soňa Křupková et al. (2013) (Soňa Křupková et al., 2013).

Physical Properties Analysis

  • The physical properties of quinazoline derivatives can be analyzed using techniques like X-ray diffraction, as in the study by Yue Sun et al. (2019), which provides insights into the crystal structure of similar compounds (Yue Sun et al., 2019).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of quinazoline derivatives are often studied through computational methods and molecular docking, as shown in the study by Qing-mei Wu et al. (2022) (Qing-mei Wu et al., 2022).

Scientific Research Applications

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

  • Application Summary: Quinazoline derivatives, including 4-Chloro-2-(4-fluorophenyl)quinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
  • Results or Outcomes: The results of these studies are promising, with new quinazoline-based compounds being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

2. Enhancing Skin Barrier Functions

  • Application Summary: A quinazoline derivative, SH-340, has been found to induce differentiation of keratinocytes and enhance skin barrier functions against Th2 cytokine-mediated signaling . This suggests potential applications in treating skin conditions like atopic dermatitis.
  • Methods of Application: The synthesis of the quinazoline derivative involves dissolving 4-((3-chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl pivalate in N, N-dimethylformamide, adding K2CO3 at 0 °C, stirring for 10 min, then adding oxiran-2-ylmethyl 4-nitrobenzenesulfonate and stirring at 0 °C for 30 min more .
  • Results or Outcomes: The quinazoline derivative SH-340 significantly increased factors for differentiation and skin barrier function, while inhibiting TSLP expression in a dose-dependent manner, both at the mRNA and protein levels . It also inhibited the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests that 4-Chloro-2-(4-fluorophenyl)quinazoline and similar compounds may have promising applications in the future.

properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPPMRJZDRZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406089
Record name 4-chloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluorophenyl)quinazoline

CAS RN

113242-33-4
Record name 4-chloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
MJ Mphahlele, MM Mmonwa, A Aro, LJ McGaw… - International journal of …, 2018 - mdpi.com
A series of indole-aminoquinazolines was prepared via amination of the 2-aryl-4-chloroquinazolines with the 7-amino-2-aryl-5-bromoindoles. It was then evaluated for cytotoxicity in …
Number of citations: 30 www.mdpi.com
KB Dilebo, NJ Gumede, W Nxumalo… - Journal of Molecular …, 2021 - Elsevier
A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were successfully prepared via Sonogashira cross-coupling and dechloroamination reactions on the C(4)-Cl position …
Number of citations: 5 www.sciencedirect.com
MJ Mphahlele, HK Paumo, AM El-Nahas… - Molecules, 2014 - mdpi.com
The 2-aryl-6,8-dibromo-4-chloroquinazolines derived from the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were subjected to the Sonogashira cross-coupling with terminal acetylenes at …
Number of citations: 34 www.mdpi.com
KB Dilebo - 2019 - ulspace.ul.ac.za
Imidazolyl-ethanamine Schiff base ligands of the N^N type were prepared by condensation reaction of histamine dihydrochloride with para-substituted aldehyde derivatives to yield: (E)-…
Number of citations: 0 ulspace.ul.ac.za
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
The signal transduction and cell proliferation are regulated by the epidermal growth factor receptor. The proliferation of tumor cells, apoptosis, invasion, and angiogenesis is inhibited by …
Number of citations: 3 www.ingentaconnect.com

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